N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound characterized by its unique molecular structure and diverse functional groups. Its molecular formula is with a molecular weight of 418.5 g/mol . This compound integrates a triazole moiety, a thiophene ring, and a fluorophenyl thioacetamide group, which contribute to its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of triazole derivatives, which are known for their biological activity, including antifungal, antibacterial, and anti-inflammatory properties. The presence of the thiophene and cyclopropyl groups further enhances its pharmacological profile.
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity.
The molecular structure of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can be represented using various structural formulas:
The compound exhibits a complex architecture that includes:
The structural representation can be visualized using SMILES notation: O=C(CSc1ccc(F)cc1)NCCn1nc(-c2cccs2)n(C2CC2)c1=O .
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can participate in various chemical reactions typical of compounds containing triazole and thiophene functionalities.
The mechanism of action for N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may inhibit certain enzymes involved in disease processes or modulate receptor activity, leading to therapeutic effects. Detailed studies would be required to elucidate the exact mechanisms at play.
While specific data such as melting point and boiling point are not readily available for this compound , general physical properties can be inferred based on its structure:
Density: Not available
Solubility: Likely soluble in organic solvents due to the presence of hydrophobic groups.
The chemical properties include:
Stability: The compound is expected to be stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2-thioacetamide has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: